Enzyme Selectivity: Benzoylcholine Is a Specific Substrate for Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE)
Benzoylcholine demonstrates a pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In enzymatic assays, the rate of hydrolysis of benzoylcholine by AChE is only 5-8% of the rate of hydrolysis of acetylcholine under identical conditions [1]. This contrasts with acetylcholine, which is efficiently hydrolyzed by both AChE and BChE. This differential substrate specificity is the mechanistic basis for using benzoylcholine to specifically measure BChE activity in biological samples, particularly for phenotyping serum cholinesterase variants in clinical diagnostics [2].
| Evidence Dimension | Relative hydrolysis rate by acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Benzoylcholine hydrolysis rate = 5-8% of acetylcholine hydrolysis rate |
| Comparator Or Baseline | Acetylcholine hydrolysis rate = 100% (baseline) |
| Quantified Difference | 92-95% reduction in hydrolysis rate compared to acetylcholine |
| Conditions | Bovine erythrocyte AChE; in vitro enzymatic assay |
Why This Matters
This selectivity enables the specific quantification of BChE activity in biological samples without interference from AChE, a critical requirement for clinical phenotyping of cholinesterase variants and monitoring of organophosphate exposure.
- [1] ACETYLCHOLINESTERASE IN BULL SPERMATOZOA. Reproduction. 1967;13(1):109-115. View Source
- [2] Kalow W, Genest K. A method for the detection of atypical forms of human serum cholinesterase; determination of dibucaine numbers. Can J Biochem Physiol. 1957;35(6):339-346. View Source
